Lipophilicity Differentiation
The 3-ethyl substitution in 3-ethyl-1-phenyl-1H-pyrazol-5-amine increases lipophilicity compared to the unsubstituted parent scaffold 1-phenyl-1H-pyrazol-5-amine, providing a distinct physicochemical profile for SAR exploration. The compound exhibits an XLogP3 value of 2.4 [1], compared to the unsubstituted 1-phenyl-1H-pyrazol-5-amine (CAS 826-85-7) which has a predicted LogP of approximately 1.6-1.8 based on computational estimates for this core scaffold. This difference of approximately 0.6-0.8 LogP units represents a meaningful shift in lipophilicity that can influence membrane permeability, protein binding, and overall pharmacokinetic behavior.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazol-5-amine (CAS 826-85-7): estimated LogP ≈ 1.6-1.8 |
| Quantified Difference | Δ LogP ≈ +0.6 to +0.8 units |
| Conditions | Computational prediction using XLogP3 3.0 (PubChem) vs. scaffold baseline estimates |
Why This Matters
The increased lipophilicity provides a distinct starting point for lead optimization, enabling exploration of different regions of chemical space for target engagement and ADME tuning.
- [1] PubChem. (2025). 3-Ethyl-1-phenyl-1H-pyrazol-5-amine (CID 20297795) - Computed Properties: XLogP3-AA 2.4. National Center for Biotechnology Information. View Source
